molecular formula C7H3F3INO2 B13114106 2-Iodo-6-(trifluoromethyl)nicotinic acid

2-Iodo-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13114106
M. Wt: 317.00 g/mol
InChI Key: OCQONDRYHQMEDH-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetyl chloride and a suitable catalyst to introduce the trifluoromethyl group, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)nicotinic acid
  • 6-(Trifluoromethyl)nicotinic acid
  • 2-Iodo-3-(trifluoromethyl)pyridine

Uniqueness

2-Iodo-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the iodine and trifluoromethyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

2-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H,13,14)

InChI Key

OCQONDRYHQMEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)I)C(F)(F)F

Origin of Product

United States

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